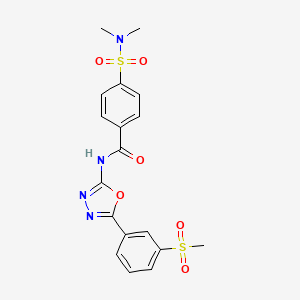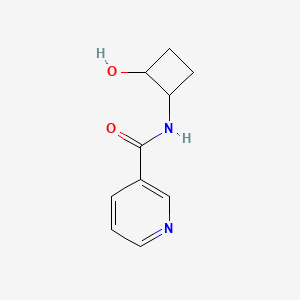
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide, also known as CCR2 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the C-C chemokine receptor type 2 (CCR2), which plays a critical role in the recruitment of monocytes and macrophages to sites of inflammation.
Applications De Recherche Scientifique
Urease Inhibition
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide: derivatives have been studied for their potential as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which can lead to various life-threatening conditions such as gastric and duodenal cancer . The inhibition of urease is a promising approach for developing new therapies against these conditions.
Molecular Docking Studies
These compounds are also used in molecular docking studies to predict the interaction and affinity between the carboxamide derivatives and urease. This helps in understanding the binding mode and the potential inhibitory effect of these compounds on the enzyme .
Kinetic Studies
Kinetic studies involving N-(2-hydroxycyclobutyl)pyridine-3-carboxamide derivatives provide insights into the inhibitory mechanisms and the rate at which these compounds can affect urease activity. Such studies are crucial for the design of effective urease inhibitors .
ADME Profile Analysis
The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of these derivatives is analyzed to determine their pharmacokinetic properties. This includes studying how the compounds are absorbed, distributed, metabolized, and excreted from the body, which is essential for drug development .
Anti-inflammatory Activities
Research has indicated that pyridine carboxamide derivatives exhibit anti-inflammatory activities . They can inhibit the expression and activities of certain vital inflammatory mediators, which makes them potential candidates for developing new anti-inflammatory drugs .
Antimicrobial Properties
These compounds have shown a variety of biological activities, including antiviral, antibacterial, and antifungal properties. This makes them valuable in the development of new antimicrobial agents that can be used to treat different infectious diseases .
Agricultural Applications
In agriculture, N-(2-hydroxycyclobutyl)pyridine-3-carboxamide derivatives can be used as pesticidal and herbicidal agents. Their ability to affect certain enzymes and proteins in pests and weeds can help in protecting crops from various biotic stresses .
Enzyme Interaction Studies
The interaction of these derivatives with various enzymes and proteins is studied to understand their inhibitory properties. This research can lead to the discovery of new drugs that target specific enzymes associated with diseases .
Orientations Futures
While specific future directions for “N-(2-hydroxycyclobutyl)pyridine-3-carboxamide” are not available, related compounds have been studied for their potential as anti-tubercular agents . These studies often involve the design of new hypothetical molecules with improved binding affinities . Such research could help in the future design and development of more potent drug candidates .
Propriétés
IUPAC Name |
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-9-4-3-8(9)12-10(14)7-2-1-5-11-6-7/h1-2,5-6,8-9,13H,3-4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYOGXJLZGWIRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclobutyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

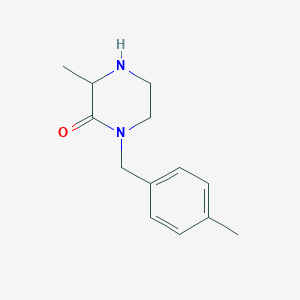
![3-[(2-Methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2886823.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2886824.png)
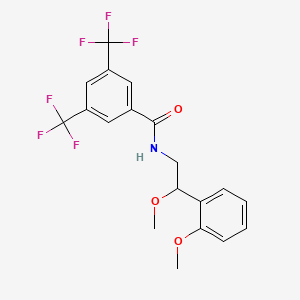
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2886829.png)
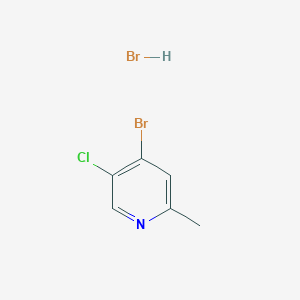
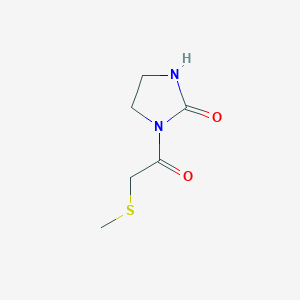
![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2886837.png)
![2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2886838.png)
![9-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2886839.png)
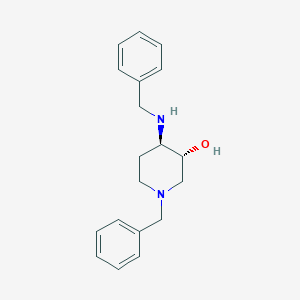
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-chlorobenzamide](/img/structure/B2886841.png)
![N-(2-methoxy-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2886843.png)
